molecular formula C25H21N5O2 B11663854 N-[N'-(4,7-dimethylquinazolin-2-yl)-N-(phenylcarbonyl)carbamimidoyl]benzamide

N-[N'-(4,7-dimethylquinazolin-2-yl)-N-(phenylcarbonyl)carbamimidoyl]benzamide

Cat. No.: B11663854
M. Wt: 423.5 g/mol
InChI Key: VKUCBRZKXSPKAR-UHFFFAOYSA-N
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Description

N-[(Z)-{[(Z)-BENZOYL]IMINO}[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and clinical applications, including anticancer, antiviral, and anti-inflammatory activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[(Z)-{[(Z)-BENZOYL]IMINO}[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE involves several steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The process typically involves:

Chemical Reactions Analysis

N-[(Z)-{[(Z)-BENZOYL]IMINO}[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

N-[(Z)-{[(Z)-BENZOYL]IMINO}[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, including anticancer and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-{[(Z)-BENZOYL]IMINO}[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of specific biological processes, such as cell proliferation in cancer .

Comparison with Similar Compounds

N-[(Z)-{[(Z)-BENZOYL]IMINO}[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE is unique compared to other benzimidazole derivatives due to its specific structure and functional groups. Similar compounds include:

    Benzimidazole: A simpler structure with a benzene ring fused to an imidazole ring.

    Albendazole: Known for its antiparasitic properties.

    Mebendazole: Used as an anthelmintic agent.

These compounds share a common benzimidazole core but differ in their specific substituents and biological activities.

Properties

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

N-[N-benzoyl-N'-(4,7-dimethylquinazolin-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C25H21N5O2/c1-16-13-14-20-17(2)26-24(27-21(20)15-16)30-25(28-22(31)18-9-5-3-6-10-18)29-23(32)19-11-7-4-8-12-19/h3-15H,1-2H3,(H2,26,27,28,29,30,31,32)

InChI Key

VKUCBRZKXSPKAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)N=C(NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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